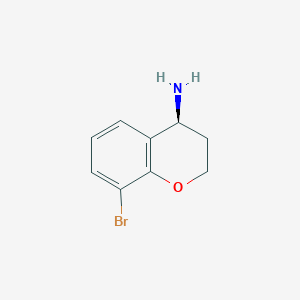

(S)-8-Bromochroman-4-amine

CAS No.: 1213648-96-4

Cat. No.: VC8163746

Molecular Formula: C9H10BrNO

Molecular Weight: 228.09

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1213648-96-4 |

|---|---|

| Molecular Formula | C9H10BrNO |

| Molecular Weight | 228.09 |

| IUPAC Name | (4S)-8-bromo-3,4-dihydro-2H-chromen-4-amine |

| Standard InChI | InChI=1S/C9H10BrNO/c10-7-3-1-2-6-8(11)4-5-12-9(6)7/h1-3,8H,4-5,11H2/t8-/m0/s1 |

| Standard InChI Key | HFFUBLNCTFQBSK-QMMMGPOBSA-N |

| Isomeric SMILES | C1COC2=C([C@H]1N)C=CC=C2Br |

| SMILES | C1COC2=C(C1N)C=CC=C2Br |

| Canonical SMILES | C1COC2=C(C1N)C=CC=C2Br |

Introduction

Structural and Molecular Characteristics

(S)-8-Bromochroman-4-amine (CAS No. 1213648-96-4) has the molecular formula C₉H₁₀BrNO and a molecular weight of 228.09 g/mol . Its IUPAC name is (4S)-8-bromo-3,4-dihydro-2H-chromen-4-amine, reflecting the fused benzene and tetrahydropyran rings with specific stereochemistry at the 4th position. The compound’s canonical SMILES notation is C1COC2=C(C1N)C=CC=C2Br, while its isomeric SMILES (N[C@H]1CCOc2c(Br)cccc21) highlights the (S)-configuration .

Table 1: Key Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₉H₁₀BrNO | |

| Molecular Weight | 228.09 g/mol | |

| IUPAC Name | (4S)-8-bromo-3,4-dihydro-2H-chromen-4-amine | |

| SMILES | N[C@H]1CCOc2c(Br)cccc21 | |

| Purity (Commercial) | ≥95% |

The stereochemistry of the amine group at the 4th position is critical for its interactions with biological targets, as enantiomeric forms often exhibit divergent pharmacological profiles.

Synthesis and Industrial Preparation

The synthesis of (S)-8-Bromochroman-4-amine typically involves bromination of a chroman precursor followed by stereoselective amination. Commercial suppliers like Synthonix, Inc. employ multi-step protocols starting from chroman derivatives, where bromination at the 8th position is achieved using reagents such as N-bromosuccinimide (NBS) . Subsequent amination introduces the chiral amine group via catalytic asymmetric synthesis or resolution techniques . Industrial-scale production optimizes yield and purity through continuous flow reactors and automated purification systems.

Table 2: Representative Synthetic Conditions

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Bromination | NBS, dichloromethane, 0–25°C | 8-Bromochroman intermediate |

| Amination | Ammonia, Pd/C catalyst | Racemic amine formation |

| Resolution | Chiral chromatography | (S)-enantiomer isolation |

The final product is typically isolated with ≥95% purity, as confirmed by high-performance liquid chromatography (HPLC) .

Physicochemical Properties and Stability

(S)-8-Bromochroman-4-amine is a stable solid under ambient conditions but requires protection from light and moisture to prevent degradation . Its hydrochloride salt (CAS No. 1810074-67-9) has enhanced solubility in polar solvents, with a molecular weight of 264.55 g/mol and the formula C₉H₁₁BrClNO .

| Property | Value | Source |

|---|---|---|

| Solubility (HCl salt) | Soluble in DMSO, ethanol | |

| Storage (free base) | 2–8°C, desiccated | |

| Storage (HCl salt) | Room temperature, dry |

The hydrochloride salt’s solubility profile makes it suitable for in vitro assays, where stock solutions are prepared in dimethyl sulfoxide (DMSO) at concentrations up to 10 mM .

Biological Activities and Research Applications

Chroman derivatives are widely studied for their antioxidant, antimicrobial, and anticancer properties. While direct data on (S)-8-Bromochroman-4-amine’s bioactivity remain limited, structural analogs demonstrate promising interactions with enzymes and receptors. For example, the bromine atom enhances electrophilic reactivity, potentially enabling covalent binding to cysteine residues in target proteins. Preliminary studies suggest its utility as:

-

A building block for synthesizing kinase inhibitors or G protein-coupled receptor (GPCR) modulators .

-

A probe for studying stereochemical effects on biological activity.

Challenges and Future Directions

Current limitations include the lack of in vivo toxicity data and scalable enantioselective synthesis methods. Future research should prioritize:

-

Pharmacokinetic profiling to assess bioavailability and metabolic stability.

-

Structure-activity relationship (SAR) studies to optimize bioactivity.

-

Industrial collaboration to refine cost-effective production techniques.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume